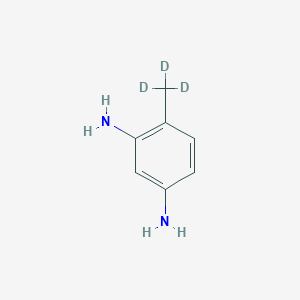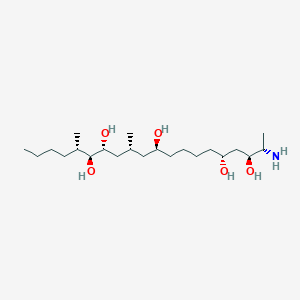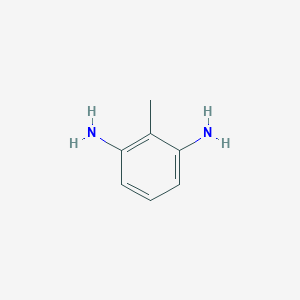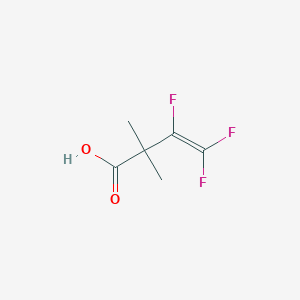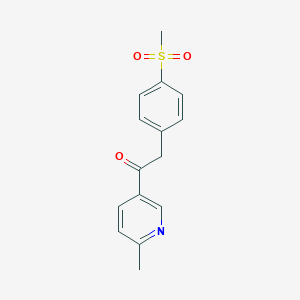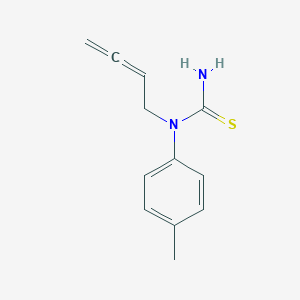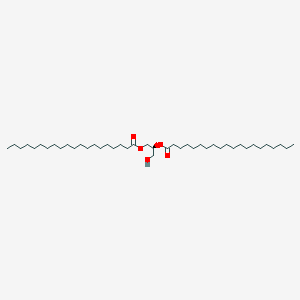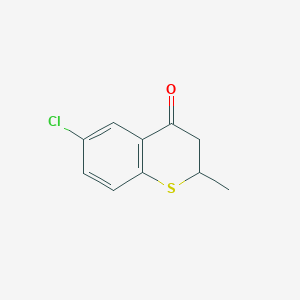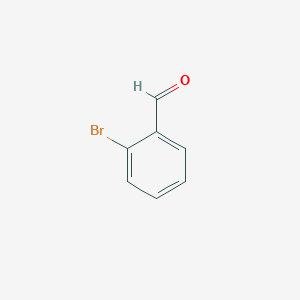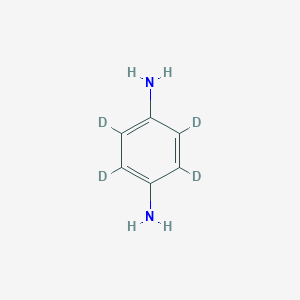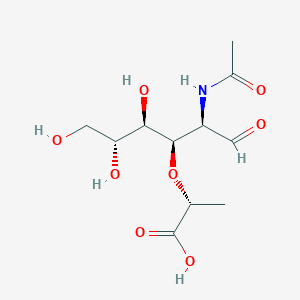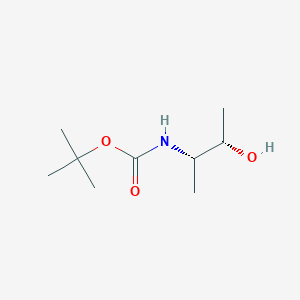
tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a secondary alcohol. This compound is significant in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate typically involves the protection of the amino group followed by the introduction of the alcohol functionality. One common method involves the reaction of (2S,3S)-2-amino-3-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanone.
Reduction: Formation of (2S,3S)-2-amino-3-butanol.
Substitution: Formation of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-chlorobutane.
科学的研究の応用
tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis
作用機序
The mechanism of action of tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate involves its role as a protected amino alcohol. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
類似化合物との比較
Similar Compounds
(2S,3S)-2-Amino-3-butanol: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-chlorobutane:
Uniqueness
tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate is unique due to the presence of both a Boc-protected amino group and a secondary alcohol. This combination allows for selective reactions at either functional group, providing versatility in synthetic applications. The Boc group offers stability and ease of removal, making it a valuable protecting group in organic synthesis .
特性
CAS番号 |
157394-45-1 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7-/m0/s1 |
InChIキー |
CHYWVAGOJXWXIK-BQBZGAKWSA-N |
SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
異性体SMILES |
C[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
同義語 |
Carbamic acid, [(1S,2S)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


